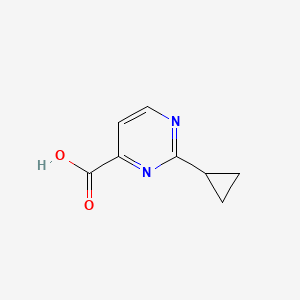
2-Cyclopropylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the empirical formula C8H8N2O2 and a molecular weight of 164.16 . It is typically available in solid form .
Molecular Structure Analysis
The SMILES string for 2-Cyclopropylpyrimidine-4-carboxylic acid isOC(C1=CC=NC(C2CC2)=N1)=O . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.
Wissenschaftliche Forschungsanwendungen
Synthesis of α-Aminophosphonates : A study by Reddy et al. (2014) demonstrated the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid. This method offers an efficient one-pot synthesis with good yields and short reaction times (Reddy, Reddy, & Reddy, 2014).
Biological Activity of Derivatives : Tian et al. (2009) explored the biological activity of cyclopropanecarboxylic acid derivatives. They synthesized new thiourea derivatives and observed that some had excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Hepatitis C Virus Inhibition : Stansfield et al. (2004) studied 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. They identified a 2-thienyl substituted analogue with improved activity, contributing to the understanding of the pharmacophore of this class of inhibitor (Stansfield et al., 2004).
Antioxidant Properties : Quiroga et al. (2016) synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and studied their antioxidant properties. They used microwave and ultrasound irradiation for synthesis and evaluated the antioxidant activities of these compounds (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).
Antimicrobial Activities : Ö. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives for their antimicrobial activities. They used various spectroscopic techniques and theoretical calculations to understand the molecular interactions and activities of these compounds (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2-Cyclopropylpyrimidine-4-carboxylic acid is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 (If swallowed: Call a poison center/doctor if you feel unwell), P312 (Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .
Eigenschaften
IUPAC Name |
2-cyclopropylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRCBKGYINDHAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-4-carboxylic acid | |
CAS RN |
1211533-70-8 |
Source


|
| Record name | 2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does aminocyclopyrachlor behave in different soil types, and how does this relate to its potential for leaching into groundwater?
A: Aminocyclopyrachlor exhibits varying sorption (retention) and desorption (release) characteristics in different soils. Research comparing aminocyclopyrachlor to the structurally similar herbicide picloram found that aminocyclopyrachlor sorption was independent of concentration and was lowest in eroded and depositional Minnesota soils and highest in Molokai soil []. This difference in sorption behavior is likely attributed to variations in soil organic matter content and clay mineralogy.
Q2: Does aminocyclopyrachlor affect seed production in plants besides its target weeds?
A: While aminocyclopyrachlor is intended to control broadleaf weeds and brush, research indicates it can impact seed production in other plant species. A study focusing on downy brome (Bromus tectorum), an invasive annual grass, demonstrated that aminocyclopyrachlor applications significantly reduced seed germination []. This effect on seed production was observed even when visible damage to aboveground plant growth was minimal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

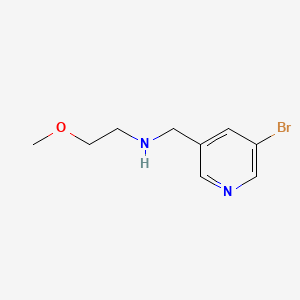
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

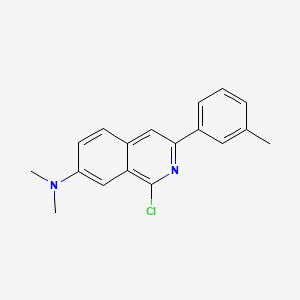
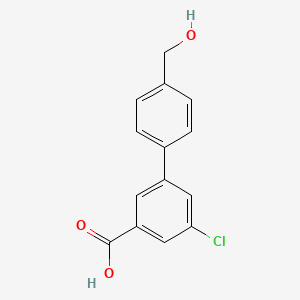
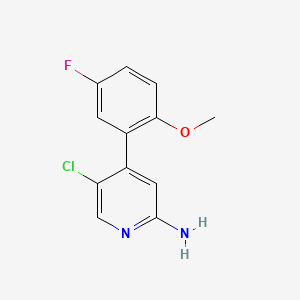
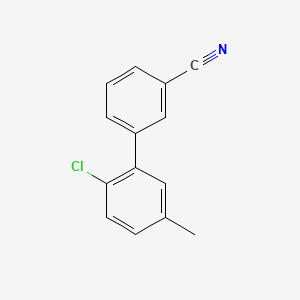
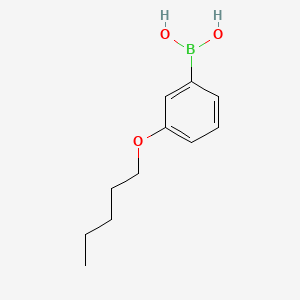
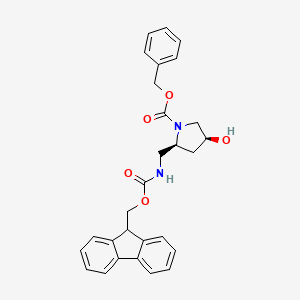
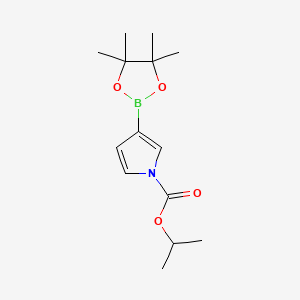
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)